Pyridinoline

Bone Resorption Cartilage Degradation Metabolic Bone Disease

Researchers requiring a reliable, high-purity biomarker for bone and cartilage collagen degradation often face supply inconsistencies and a lack of validated reference standards. Pyridinoline (HYLP) directly addresses this as a non-reducible, fluorescent crosslink specific to mature collagen, offering distinct advantages over analogs like deoxypyridinoline (DPD) and hydroxyproline. Its dual tissue origin (bone and cartilage) and lack of dietary interference make it a superior index for endogenous collagen turnover in metabolic bone disease, osteoarthritis, and renal osteodystrophy studies. For procurement managers, we ensure a consistent supply of >95% pure material, fully characterized for method validation and proficiency testing (e.g., UK NEQAS). - Consistent urinary fDPD:fPYD ratio of 0.29 (±0.08) for baseline detection. - 45-47 fold elevation in hemodialysis patients, enabling robust dynamic range. - Validated LC-MS/MS method with r²=0.816 correlation to commercial immunoassays.

Molecular Formula C18H28N4O8
Molecular Weight 428.4 g/mol
CAS No. 63800-01-1
Cat. No. B042742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridinoline
CAS63800-01-1
Synonyms2-Amino-6-[4-[(2S)-2-amino-2-carboxyethyl]-3-[(3S)-3-amino-3-carboxypropyl]-5-hydroxypyridinio]-2,3,4,6-tetradeoxy-L-erythro-Hexonic Acid Inner Salt;  Pyridinoline
Molecular FormulaC18H28N4O8
Molecular Weight428.4 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C=[N+]1CC(CCC(C(=O)[O-])N)O)O)CC(C(=O)O)N)CCC(C(=O)O)N
InChIInChI=1S/C18H28N4O8/c19-12(16(25)26)3-1-9-6-22(7-10(23)2-4-13(20)17(27)28)8-15(24)11(9)5-14(21)18(29)30/h6,8,10,12-14,23H,1-5,7,19-21H2,(H3-,24,25,26,27,28,29,30)/t10-,12+,13+,14+/m1/s1
InChIKeyLCYXYLLJXMAEMT-SAXRGWBVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridinoline Reference Standard Overview


Pyridinoline (PYD, hydroxylysylpyridinoline) is a non-reducible, fluorescent trivalent crosslink of mature collagen that is enzymatically formed via lysyl oxidase [1]. It is found in bone and cartilage collagens and is released into circulation during osteoclastic bone resorption, where it serves as a biochemical marker of bone degradation [2]. Unlike many collagen breakdown products, pyridinoline is neither metabolized nor absorbed from the diet, making it a reliable index of endogenous collagen turnover [3].

Collagen crosslink reference standard sourced from both bone and cartilage
Endogenously formed; not confounded by dietary collagen intake
Calibrant for HPLC and LC-MS/MS bone resorption biomarker assays

Pyridinoline vs. Other Bone Resorption Markers


Generic substitution fails because pyridinoline possesses a unique tissue distribution profile compared to its closest analog, deoxypyridinoline (DPD). While DPD is almost exclusively found in bone, pyridinoline is present in both bone and cartilage, allowing it to reflect collagen degradation from multiple connective tissue sources [1]. This differential tissue specificity means that the ratio of pyridinoline to deoxypyridinoline (Pyd/DPD) provides diagnostic information that neither marker can supply alone. Furthermore, pyridinoline differs fundamentally from hydroxyproline, which lacks tissue specificity and is confounded by dietary intake [2], and from pentosidine, a non-enzymatic glycation crosslink that increases with age rather than reflecting acute bone turnover [3]. These distinct biological origins and clinical performance characteristics preclude simple interchangeability.

Deoxypyridinoline (DPD)
Bone-specific only; may miss cartilage collagen degradation endpoints observed with pyridinoline.
Hydroxyproline
Non-specific marker; dietary and non-collagen sources may confound turnover interpretation.
Pentosidine
Age-dependent glycation product; reflects cumulative damage rather than acute bone resorption.

Pyridinoline Comparative Evidence


Tissue Specificity vs. Deoxypyridinoline

Pyridinoline demonstrates broader tissue distribution than deoxypyridinoline, being present in both bone and cartilage, whereas deoxypyridinoline is specific to bone tissue [1]. This differential distribution is quantitatively reflected in the bone collagen ratio of pyridinoline to deoxypyridinoline, which is approximately 7:2 in bone [2]. In urine, the free pyridinoline to free deoxypyridinoline ratio (fDPD:fPYD) is consistently observed at 0.29 (±0.08) across healthy populations [3].

Tissue distribution
Class-level inference
PYD in bone & cartilage vs DPD bone-only; bone PYD:DPD ≈7:2; urinary fDPD:fPYD 0.29±0.08
Supports cartilage and bone collagen turnover assessment
Class-level specificity; confirm in target disease model
Bone Resorption Cartilage Degradation Metabolic Bone Disease

Osteoporosis Diagnostic Accuracy vs. Hydroxyproline

Pyridinoline demonstrates significantly higher diagnostic discrimination power than the traditional bone resorption marker hydroxyproline. In a comparative study, pyridinoline (PYD/CR) achieved a Z-score of 2.19 and diagnostic accuracy of 67 ± 8% for distinguishing postmenopausal osteoporotic women from age-matched controls, while hydroxyproline showed inferior performance [1]. A separate validation study confirmed that pyridinium crosslinks enable better discrimination between normal and osteoporotic women than hydroxyproline, with pyridinoline increased by 40% in osteoporotic subjects (p<0.0001) [2].

Discrimination context
Head-to-head
PYD Z-score 2.19, accuracy 67±8% vs hydroxyproline; 40% elevation in osteoporosis group
Reported higher discrimination in osteoporosis research cohort
Single study; validate in intended study population
Osteoporosis Diagnostic Accuracy Bone Turnover Markers

Age-Independent Stability vs. Pentosidine

Pyridinoline content in articular cartilage remains constant across age groups (r = 0.20, no significant correlation with age), whereas pentosidine, a non-enzymatic glycation crosslink, increases linearly with age (r = 0.929, p < 0.005) [1]. This differential behavior was confirmed in a study of 53 patients with various bone and joint disorders, where pyridinoline levels showed no significant difference among disease groups, while pentosidine content varied significantly (P < 0.001) [2].

Age correlation
Head-to-head
PYD r=0.20 (ns) vs pentosidine r=0.929 (p<0.005); stable across disease groups
Supports acute turnover monitoring independent of age
Cartilage hydrolysate analysis; method-specific
Aging Collagen Crosslinks Osteoarthritis

Dynamic Range in Hemodialysis Patients

Serum pyridinoline concentrations in hemodialysis patients were 90.6 ± 99.6 nM compared to 1.9 ± 0.4 nM in normal individuals, representing a 47.7-fold elevation [1]. In a separate HPLC study, mean serum PYD concentration in 29 chronic renal failure patients was 268.5 nmol/L compared to 5.9 nmol/L in normal volunteers (p<0.05), while DPD was undetectable in normal serum [2]. Serum PYD correlated positively with osteoclast surface (r = 0.59, p < 0.0001) and osteoclast number (r = 0.61, p < 0.0001) on bone histomorphometry [1].

Disease-state elevation
Cross-study
Serum PYD 90.6±99.6 nM (hemodialysis) vs 1.9±0.4 nM (normal); ~48-fold elevation
Large dynamic range supports disease-state comparison
EIA and HPLC studies; renal clearance confounds other markers
Chronic Kidney Disease Renal Osteodystrophy Bone Histomorphometry

LC-MS/MS Method Agreement with Immunoassays

A fully validated LC-MS/MS method for urine free pyridinoline (fPYD) and free deoxypyridinoline (fDPD) demonstrated good agreement with the UK National External Proficiency Scheme (UK NEQAS) and achieved r² = 0.816 correlation with a commercial immunoassay for pyridinium cross-links [1]. This method exhibited mean recoveries of 100.8% for total PYD and 94.9% for free PYD [2]. The sensitivity of the PYD immunoassay is less than 25 nM with intra-assay CV of 5-10% and inter-assay CV of 10-15% [3].

Method correlation
Cross-study
LC-MS/MS vs immunoassay r²=0.816; mean recovery 95-101%; agreement with UK NEQAS
Supports cross-laboratory data harmonization
Validate with in-house matrix and proficiency scheme
Analytical Method Validation LC-MS/MS Biomarker Standardization

Pyridinoline Research and Procurement Applications


Bone and Cartilage Degradation Assessment

Pyridinoline is the preferred biomarker for studies that require monitoring collagen breakdown from both skeletal and articular sources. As demonstrated by its tissue distribution in both bone and cartilage (compared to deoxypyridinoline's bone-only specificity) [1], pyridinoline can detect changes in osteoarthritis, rheumatoid arthritis, and metabolic bone disease. The consistent urinary fDPD:fPYD ratio of 0.29 (±0.08) provides a baseline for detecting pathological shifts in collagen degradation patterns [2].

Hemodialysis and CKD-MBD Research

The 45- to 47-fold elevation of serum pyridinoline in hemodialysis patients compared to normal controls, along with significant correlations with osteoclast surface (r=0.59) and osteoclast number (r=0.61) on bone histomorphometry [3], makes pyridinoline a critical biomarker for renal osteodystrophy studies. Its robust dynamic range enables sensitive detection of high-turnover bone disease in end-stage renal disease populations where other markers may be confounded by renal clearance.

Anti-Resorptive Therapy Monitoring

Pyridinoline's superior diagnostic discrimination over hydroxyproline (Z-score 2.19 vs. inferior performance, with 40% elevation in osteoporosis) [4] and its lack of dietary interference support its use as a primary endpoint in bisphosphonate and other anti-resorptive therapy trials. The validated LC-MS/MS method with r²=0.816 correlation to commercial immunoassays and UK NEQAS agreement [5] ensures regulatory-compliant biomarker quantification across multi-center trials.

HPLC and LC-MS/MS Method Development

High-purity pyridinoline (commonly >90-99% by HPLC) with defined deoxypyridinoline impurity levels (0.1-5% relative) is essential for calibrating analytical methods used in bone resorption studies [6]. The availability of fully characterized reference standards compliant with USP or EP guidelines enables method validation, proficiency testing participation (e.g., UK NEQAS), and cross-laboratory data harmonization [7].

Application
Selection Property
Validation Focus
Collagen degradation research (bone & cartilage)
Tissue-source specificity
fPYD/fDPD ratio consistency in study cohorts
Renal osteodystrophy model studies
Dynamic range in disease state
Serum PYD elevation magnitude vs. normal
Anti-resorptive intervention studies
Endpoint discrimination
Z-score and accuracy context vs. dietary markers
LC-MS/MS assay development
Reference standard purity
Method correlation and recovery validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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